
2,3,4,5-テトラフルオロアニリン
概要
説明
2,3,4,5-Tetrafluoroaniline is a fluorinated aniline derivative that has been the subject of various studies due to its potential as an intermediate in the synthesis of more complex organic compounds. The presence of fluorine atoms on the aromatic ring significantly alters the chemical and physical properties of the molecule, making it a valuable compound in materials science and pharmaceutical research .
Synthesis Analysis
The synthesis of 2,3,4,5-tetrafluoroaniline has been achieved through a promising industrial synthetic route starting from 2,3,5,6-tetrafluorobenzoic acid. This process involves acyl chlorination, amidation, and Hofmann degradation, resulting in a product with a yield of 75.6% and a purity of 98% . Additionally, the synthesis and reactions of 2,3,4,5-tetrafluorophenyllithium, an organolithium intermediate, have been described, which further demonstrates the synthetic utility of tetrafluoroaniline derivatives .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,3,5,6-tetrafluoroanisole, has been studied using gas-phase electron diffraction and quantum chemical calculations. These studies provide insights into the geometric structure and potential function for internal rotation around the C(sp2)-O bond, which is relevant for understanding the behavior of tetrafluoroaniline derivatives .
Chemical Reactions Analysis
Tetrafluoroaniline derivatives have been shown to participate in various chemical reactions. For instance, 2,3,4,5-tetrafluorophenyllithium reacts with different reagents such as water, carbon dioxide, and halides, indicating its versatility as a synthetic intermediate . Moreover, the preparation of 2,3,4,5-tetrafluoro-6-nitroaniline and its conversion to other derivatives, such as tetrafluorobenzimidazoles, -triazoles, and -quinoxalines, has been reported, showcasing the reactivity of the nitro and amino groups in the presence of fluorine substituents .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into an aromatic ring like that of aniline significantly affects the compound's physical and chemical properties. Fluorine's high electronegativity and small size can lead to increased stability and altered reactivity of the molecule. The presence of intra- and intermolecular hydrogen bonds in related compounds, such as 2-aminopolyfluorophenyl derivatives, suggests that similar interactions may influence the properties of 2,3,4,5-tetrafluoroaniline . Additionally, the synthesis of related polyfluoro-compounds and their reactions have been explored, which can provide further insights into the properties of tetrafluoroaniline derivatives .
科学的研究の応用
医薬品合成
2,3,4,5-テトラフルオロアニリン: は、医薬品合成において貴重な中間体です。 これは、マラリア治療薬や抗感染剤など、さまざまな薬の製造に使用されています 。その独特の化学的特性により、生物活性を高めた化合物を開発するための重要な構成要素となっています。
材料科学
材料科学では、2,3,4,5-テトラフルオロアニリンは、ポリフルオロキノリンの開発に貢献しています 。これらの材料は、溶媒や化学物質に対する耐性向上など、特定の特性を持つ新しいタイプのポリマーを製造するための可能性を秘めているため、注目されています。
化学合成
2,3,4,5-テトラフルオロアニリン: は、複雑な有機分子の合成における前駆体として利用されています。 これは、スクラウプ合成などの反応に関与し、さまざまな化学製造プロセスにおいて重要なテトラフルオロキノリンを生成します .
Safety and Hazards
2,3,4,5-Tetrafluoroaniline may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray and to use personal protective equipment when handling this chemical .
将来の方向性
The demand for 2,3,4,5-Tetrafluoroaniline has been on the rise, mainly due to its use in the production of pharmaceutical intermediates and agrochemicals . This suggests that future research and development efforts may focus on improving the synthesis methods for this compound to meet the increasing demand.
作用機序
Target of Action
It is known that the compound can cause irritation to the skin, eyes, and respiratory system, suggesting that it may interact with proteins or receptors in these tissues .
Mode of Action
It is known that 2,3,4,5-tetrafluoroaniline can react with glycerol, crotonaldehyde, and methyl vinyl ketone by skraup reaction to form 5,6,7,8-tetrafluoroquinoline and 2- and 4-methyl-5,6,7,8-tetrafluoroquinoline .
Biochemical Pathways
The formation of 5,6,7,8-tetrafluoroquinoline and 2- and 4-methyl-5,6,7,8-tetrafluoroquinoline suggests that it may be involved in the synthesis of polyfluorinated quinolines .
Result of Action
It is known to cause irritation to the skin, eyes, and respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4,5-Tetrafluoroaniline. For instance, its reactivity may be influenced by the presence of other chemicals, temperature, and pH. It is also important to note that 2,3,4,5-Tetrafluoroaniline should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability .
特性
IUPAC Name |
2,3,4,5-tetrafluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEECAQIHCYTZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204387 | |
| Record name | Aniline, 2,3,4,5-tetrafluoro- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5580-80-3, 71964-99-3 | |
| Record name | 2,3,4,5-Tetrafluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5580-80-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniline, 2,3,4,5-tetrafluoro- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrafluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aniline, 2,3,4,5-tetrafluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,5-TETRAFLUOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOA1MYY729 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 2,3,4,5-tetrafluoroaniline?
A: One established synthetic route involves a multi-step process starting with the acidic hydrolysis of N-phenyl-tetrafluorophthalimide to produce tetrafluorophthalic acid. [] This acid is then dehydrated to form tetrafluorophthalic anhydride, which reacts with ammonium hydroxide to yield 2-carboxyl-3,4,5,6-tetrafluorobenzamide. Finally, Hofmann degradation and decarboxylation of this compound produce 2,3,4,5-tetrafluoroaniline. []
Q2: How does 2,3,4,5-tetrafluoroaniline react with t-butyl hypochlorite?
A: The reaction of 2,3,4,5-tetrafluoroaniline with t-butyl hypochlorite doesn't lead to a simple N-chlorination product as seen with other fluorinated anilines. Instead, it produces N,4-dichloro-2,3,4,5-tetrafluorocyclohexa-2,5-dienylideneamine and 2H,2'H-octafluoroazobenzene. [] This suggests a more complex reaction mechanism is at play, potentially involving cyclization and oxidation steps.
Q3: Can 2,3,4,5-tetrafluoroaniline be used as a building block for synthesizing heterocyclic compounds?
A: Yes, 2,3,4,5-tetrafluoroaniline can act as a precursor for synthesizing fluorinated quinolines. For example, it reacts with glycerol in a Skraup reaction to yield 5,6,7,8-tetrafluoroquinoline. [] This highlights the versatility of 2,3,4,5-tetrafluoroaniline in constructing more complex fluorinated aromatic systems.
Q4: How do nucleophiles react with 5,6,7,8-tetrafluoroquinoline, a derivative of 2,3,4,5-tetrafluoroaniline?
A: Nucleophilic reagents like sodium methoxide, potassium hydroxide, and ammonia preferentially replace the fluorine atom at the 7-position of 5,6,7,8-tetrafluoroquinoline. [] This suggests that the 7-fluoro substituent is the most susceptible to nucleophilic attack, likely due to the electronic effects of the quinoline ring system and other fluorine atoms.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




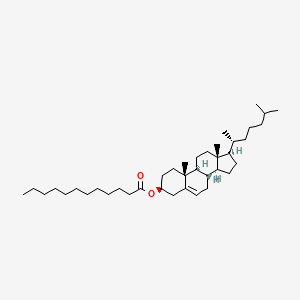
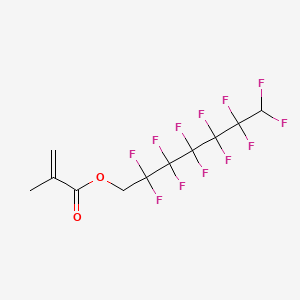
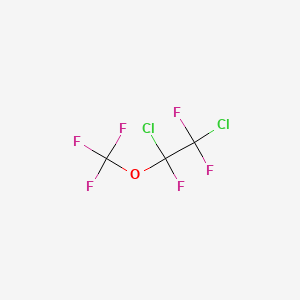
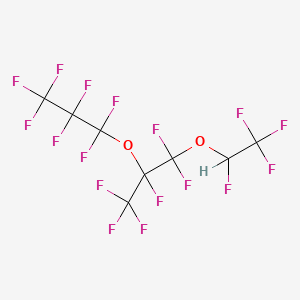
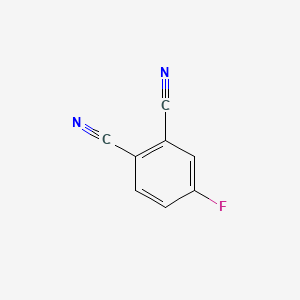
![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1)](/img/structure/B1294598.png)

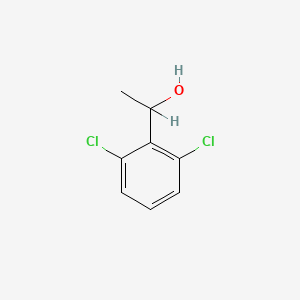
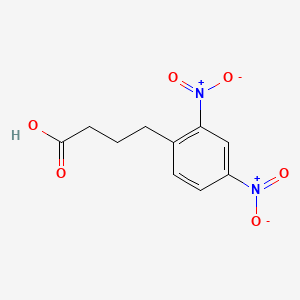
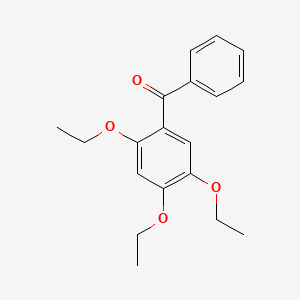

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)
![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-](/img/structure/B1294606.png)